Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester
Description
Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester is a γ-keto ester derivative featuring a 4-fluorophenyl substituent attached via a methylene group at the C2 position, a methyl group at C4, and a ketone at C2. Such γ-keto esters are frequently employed in organic synthesis as intermediates for pharmaceuticals and agrochemicals due to their reactivity in cyclization and condensation reactions .
Properties
Molecular Formula |
C14H15FO3 |
|---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
methyl (2Z)-2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C14H15FO3/c1-9(2)13(16)12(14(17)18-3)8-10-4-6-11(15)7-5-10/h4-9H,1-3H3/b12-8- |
InChI Key |
YDAOZDSGRPENAG-WQLSENKSSA-N |
Isomeric SMILES |
CC(C)C(=O)/C(=C/C1=CC=C(C=C1)F)/C(=O)OC |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The general reaction scheme is as follows:
Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-+MethanolAcid CatalystPentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Scientific Research Applications of Pentanoic Acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, Methyl Ester
This compound (C15H15FO3) is a chemical compound with a variety of applications in scientific research due to its unique structure, which includes a fluorophenyl group, a methylene bridge, and a methyl ester functional group.
Overview
This compound is an ester derivative of pentanoic acid. The fluorophenyl group in the compound can enhance its binding affinity to certain enzymes or receptors, which can modulate biological activities. The ester functional group can also undergo hydrolysis, releasing the active carboxylic acid that interacts with cellular components.
Areas of Application
The compound and its derivatives have shown diverse applications across chemistry, biology, medicine, and industry:
- Chemistry It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology It is studied for potential biological activities and interactions with biomolecules. Related derivatives have demonstrated antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL.
- Medicine It is investigated for potential therapeutic properties and as a precursor for drug development.
- Industry It is utilized in the production of specialty chemicals and materials.
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized to form corresponding carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reduction reactions can convert the ester group to an alcohol, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution The fluorophenyl group can participate in electrophilic aromatic substitution reactions, using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) under controlled conditions.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular components.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Aromatic vs. Aliphatic Substituents: The 4-fluorophenylmethylene group in the target compound increases aromatic π-π interactions and metabolic stability compared to non-aryl analogs like Pentanoic acid, 4-oxo-, methyl ester .
Halogen Effects: Bromine in Butanoic acid, 2-[(4-bromophenyl)methylene]-3-oxo-, ethyl ester enhances molecular weight and polarizability but may reduce bioavailability compared to fluorine’s electronegative effects .
Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit higher volatility than ethyl esters, as seen in the boiling point disparity between Pentanoic acid, 4-oxo-, methyl ester (b.p. ~200°C) and its ethyl ester counterpart (b.p. ~215°C) .
Physicochemical Properties
- Density: The target compound’s density is expected to exceed 1.07 g/cm³ (similar to Pentanoic acid, 4-oxo-, phenylmethyl ester at 1.09 g/cm³) due to the aromatic fluorophenyl group .
- Solubility: Fluorine’s electron-withdrawing effect likely reduces aqueous solubility compared to non-halogenated analogs but improves lipid membrane permeability .
Notes
Data Limitations : Direct experimental data for the target compound are scarce; comparisons rely on structurally analogous compounds.
Synthetic Relevance : The compound’s γ-keto ester backbone suggests utility in synthesizing heterocycles (e.g., pyrazoles or thiazoles) via reactions with hydrazines or thioureas .
Biological Activity
Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester (commonly referred to as the methyl ester of pentanoic acid) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.
- Molecular Formula : C15H15FO3
- Molecular Weight : 264.29 g/mol
- CAS Number : 122549-26-2
The compound features a pentanoic acid backbone with a fluorophenyl group and a methylene bridge, which contribute to its unique chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the esterification of pentanoic acid with methanol in the presence of an acid catalyst. The process may include refluxing to ensure complete conversion, followed by purification methods such as distillation or recrystallization to achieve the desired purity levels .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of derivatives related to pentanoic acid. For instance, compounds synthesized from similar structures have shown potent activity against Gram-positive bacteria, including multidrug-resistant strains. Minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 4 µg/mL, indicating significant antibacterial potential .
The mechanism of action for pentanoic acid derivatives often involves interactions with bacterial cell membranes or essential metabolic pathways. The presence of the fluorophenyl group is believed to enhance the compound's binding affinity to specific enzymes or receptors, thereby modulating biological activities effectively .
Case Studies
- Antibacterial Evaluation : A study synthesized various derivatives of pentanoic acid and evaluated their antibacterial properties. The most potent compounds exhibited MIC values as low as 2 µg/mL against multidrug-resistant strains, suggesting that modifications in the structure can lead to enhanced activity .
- Biological Interactions : Research has indicated that the ester functional group can undergo hydrolysis in biological systems, releasing active carboxylic acids that interact with cellular components. This hydrolysis is crucial for the bioavailability and efficacy of the compound in therapeutic applications .
Comparative Analysis
To better understand the biological activity of pentanoic acid, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H15FO3 | Antibacterial activity against Gram-positive bacteria |
| Pentanoic acid, 2-methyl-, methyl ester | C11H22O2 | Moderate antibacterial properties |
| Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester | C13H24O3 | Limited antibacterial activity |
The comparison indicates that the addition of a fluorophenyl group significantly enhances the antibacterial properties of pentanoic acid derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester, and what are the critical reaction parameters?
- Methodology : The compound’s α,β-unsaturated ketone and ester functionalities suggest synthesis via a Claisen-Schmidt condensation between a methyl 4-methyl-3-oxopentanoate derivative and 4-fluorobenzaldehyde. Key parameters include:
- Base catalysis (e.g., NaOH or KOH in ethanol) to deprotonate the active methylene group .
- Temperature control (40–60°C) to avoid side reactions like ester hydrolysis.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the conjugated product .
Q. How can the structural integrity of this compound be confirmed, and what spectroscopic techniques are most effective?
- Methodology :
- - and -NMR : Identify the methyl ester (δ ~3.6 ppm, ), conjugated ketone (δ ~200–210 ppm, ), and fluorophenyl protons (δ ~7.0–7.4 ppm) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm) and conjugated ketone (~1680 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHFO, exact mass 248.0848) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) for this compound?
- Data Analysis : Predicted pKa (~3.92) and solubility (logP ~2.5) may vary due to solvent effects or measurement techniques .
- Methodology :
- Use potentiometric titration (in DMSO/water) for accurate pKa determination.
- Apply HPLC with a C18 column to assess solubility in buffered aqueous solutions (pH 1–10) .
- Advanced Tools : Computational modeling (e.g., COSMO-RS) to predict solubility and validate experimental data .
Q. How does the fluorophenyl substituent influence the compound’s reactivity in biological systems, and what assays are suitable for mechanistic studies?
- Mechanistic Insight : The electron-withdrawing fluorine enhances electrophilicity of the α,β-unsaturated ketone, potentially increasing reactivity with thiols (e.g., glutathione) or nucleophilic amino acids .
- Assay Design :
- Kinetic Studies : Monitor Michael adduct formation via UV-Vis spectroscopy (λ ~250–300 nm) .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and ROS generation in cell lines (e.g., HepG2) to link reactivity to bioactivity .
Q. What analytical challenges arise in detecting degradation products of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
